molecular formula C12H13N B8347321 4-Methyl-3-phenyl-4-pentenenitrile

4-Methyl-3-phenyl-4-pentenenitrile

Cat. No.: B8347321
M. Wt: 171.24 g/mol
InChI Key: NTODROWYTIXXMC-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-4-pentenenitrile (C₁₂H₁₃N; molecular weight: 159.24 g/mol) is an unsaturated nitrile characterized by a pentene backbone substituted with a methyl group at position 4 and a phenyl ring at position 3. The compound features a nitrile (-CN) functional group and a conjugated alkene system, which contribute to its reactivity in organic synthesis, particularly in cycloaddition reactions, polymerization, and pharmaceutical intermediate preparation.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-methyl-3-phenylpent-4-enenitrile

InChI

InChI=1S/C12H13N/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3

InChI Key

NTODROWYTIXXMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC#N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-Methyl-3-phenyl-4-pentenenitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C₁₂H₁₃N 159.24 Nitrile, alkene Methyl, phenyl
4-(4-Methoxyphenyl)but-3-enenitrile C₁₁H₁₁NO 173.21 Nitrile, alkene, methoxy ether 4-Methoxyphenyl
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile C₈H₁₀N₄O 178.19 Nitrile, ketone, triazole Triazole, oxo, methyl
Key Observations:
  • The 4-methoxyphenyl substituent in 4-(4-Methoxyphenyl)but-3-enenitrile introduces electron-donating properties via the methoxy group, increasing solubility in polar solvents compared to the purely hydrophobic phenyl analog . The triazole and oxo groups in 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile enhance hydrogen-bonding capacity and reactivity, making it suitable for heterocyclic chemistry applications .
  • Molecular Weight and Polarity :

    • The triazole-containing analog (178.19 g/mol) has a higher molecular weight due to the heterocyclic group, which may reduce volatility compared to the target compound.
    • The methoxy-substituted nitrile (173.21 g/mol) exhibits greater polarity, favoring applications in aqueous-phase reactions.
Reactivity Trends:
  • Nitrile Hydrolysis : The electron-withdrawing phenyl group in the target compound may accelerate hydrolysis to carboxylic acids compared to methoxy-substituted analogs.
  • Alkene Reactivity : Conjugation with the nitrile group enhances susceptibility to electrophilic additions (e.g., halogenation) in all three compounds.

Q & A

Basic Question: What are the recommended methods for synthesizing 4-Methyl-3-phenyl-4-pentenenitrile in laboratory settings?

Methodological Answer:
Synthesis typically involves nitrile formation via nucleophilic substitution or cyanation reactions. Key steps include:

  • Precursor Selection : Use α,β-unsaturated ketones or aldehydes (e.g., 4-Methyl-3-phenyl-4-pentenal) as starting materials.
  • Cyanation : Employ trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) under anhydrous conditions to introduce the nitrile group.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Purification : Isolate the product via column chromatography or recrystallization, validated by HPLC or GC-MS for purity ≥95% .

Advanced Question: How can researchers address discrepancies in spectroscopic data when characterizing this compound?

Methodological Answer:
Discrepancies often arise from conformational isomers or solvent effects. Mitigation strategies include:

  • Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), IR (C≡N stretch ~2240 cm⁻¹), and high-resolution mass spectrometry (HRMS) data .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve structural ambiguities .
  • Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) consistently to minimize chemical shift variations .

Basic Question: What are the optimal storage conditions to maintain the stability of this compound for long-term research use?

Methodological Answer:
Stability is influenced by light, temperature, and humidity:

  • Temperature : Store at -20°C in airtight containers to prevent degradation (common for nitriles) .
  • Light Sensitivity : Protect from UV exposure using amber glassware or opaque packaging .
  • Moisture Control : Include desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis .

Advanced Question: What experimental design considerations are critical when studying the reaction kinetics of this compound in nucleophilic addition reactions?

Methodological Answer:
Key factors include:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselectivity in allylic additions .
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to modulate reaction rates .
  • Real-Time Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and quantify rate constants .

Basic Question: Which analytical techniques are most effective for purity assessment of this compound, and how should they be implemented?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λmax ~255 nm) or GC-MS for volatile impurities .
  • Spectroscopy : ¹H NMR integration to quantify residual solvents or byproducts .
  • Melting Point Analysis : Compare observed ranges with literature values (if crystalline) .

Advanced Question: How can computational chemistry methods be applied to predict the reactivity or electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
  • QSPR Models : Corrate experimental reactivity data (e.g., Hammett constants) with computational descriptors .

Basic Question: What safety protocols and personal protective equipment (PPE) are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile vapors .
  • Emergency Measures : Immediate decontamination with water for spills and access to safety showers .

Advanced Question: What strategies should be employed to resolve conflicting data regarding the thermal stability of this compound under varying atmospheric conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N₂) vs. oxidative (O₂) atmospheres .
  • Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • Replicate Experiments : Conduct triplicate trials to distinguish experimental error from inherent instability .

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